molecular formula C13H20ClN3O B2562571 rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis CAS No. 1807921-07-8

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis

Cat. No.: B2562571
CAS No.: 1807921-07-8
M. Wt: 269.77
InChI Key: GRUMQWJUEGEWGE-VVBGOIRUSA-N
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Description

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring and a cyclopropylmethyl group, making it a subject of interest for researchers in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce cyclopropylmethyl-substituted compounds .

Scientific Research Applications

rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
  • rac-(3aR,6aS)-hexahydro-2H-spiro[cyclopenta[c]pyrrole-1,1’-cyclopropane] hydrochloride

Comparison: rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole hydrochloride, cis is unique due to its specific structural features, such as the cyclopropylmethyl group and the oxadiazole ring. These features may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUMQWJUEGEWGE-VVBGOIRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C3=NC(=NO3)CC4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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